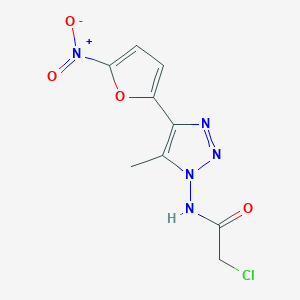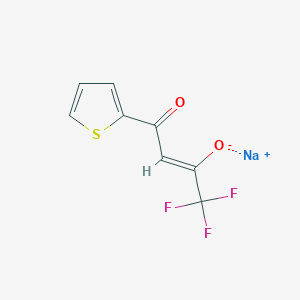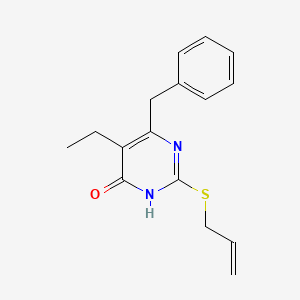
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The ethyl, phenylmethyl, and propenylthio groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, the phenylmethyl group through Friedel-Crafts alkylation, and the propenylthio group via thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
科学研究应用
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4(1H)-Pyrimidinone, 5-methyl-6-(phenylmethyl)-2-(2-propenylthio)-: Similar structure with a methyl group instead of an ethyl group.
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-ethylthio)-: Similar structure with an ethylthio group instead of a propenylthio group.
Uniqueness
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
199852-43-2 |
|---|---|
分子式 |
C16H18N2OS |
分子量 |
286.4 g/mol |
IUPAC 名称 |
4-benzyl-5-ethyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18N2OS/c1-3-10-20-16-17-14(13(4-2)15(19)18-16)11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,17,18,19) |
InChI 键 |
UNFBOYLJBBGKHB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(NC1=O)SCC=C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)

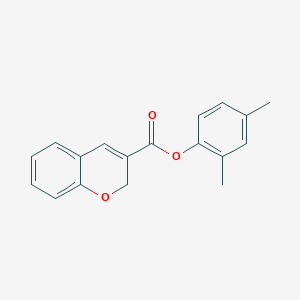
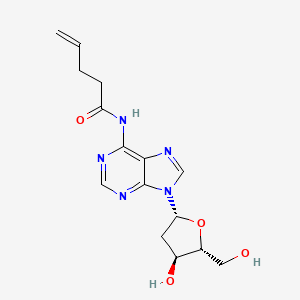
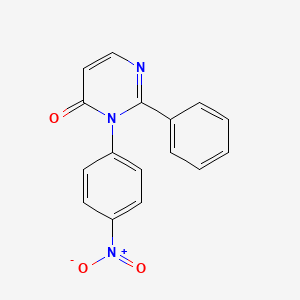
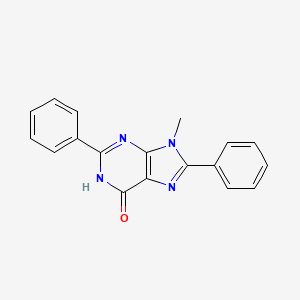
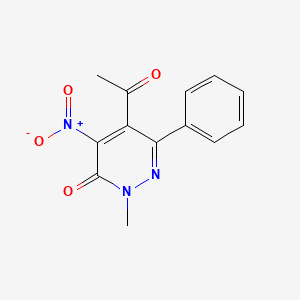
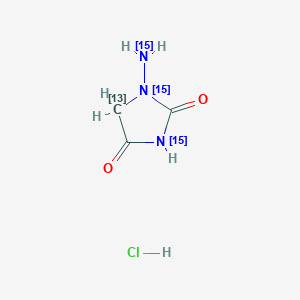

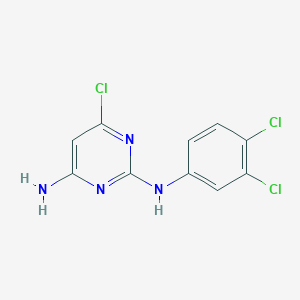
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
